molecular formula C5H10N2O3 B029627 L-Glutamine-amide-15N CAS No. 59681-32-2

L-Glutamine-amide-15N

Cat. No.: B029627
CAS No.: 59681-32-2
M. Wt: 147.14 g/mol
InChI Key: ZDXPYRJPNDTMRX-QQKKVIQDSA-N
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Description

L-Glutamine-amide-15N (CAS 59681-32-2) is a stable isotope-labeled derivative of the non-essential amino acid L-glutamine, where the amide nitrogen is substituted with the ¹⁵N isotope. Its molecular formula is C₅H₁₀¹⁵NNO₃, with a molecular weight of 147.14 g/mol and a purity >95% . This compound is widely used as a metabolic tracer in biochemical and physiological studies, enabling precise tracking of nitrogen metabolism, protein synthesis, and enzyme dynamics . Its structure includes a ¹⁵N-labeled amide group (NH₂-C=O), distinguishing it from other isotopomers of glutamine labeled at different positions (e.g., amino nitrogen or carbon backbone). Applications span metabolomics, drug development, and studies of nutrient uptake under pathological conditions, such as infections or cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamine-amide-15N is synthesized by transamination of glutamate, catalyzed by the enzyme glutamine synthetase . The reaction involves the incorporation of the nitrogen-15 isotope into the amide group of L-Glutamine. The process typically requires specific conditions such as controlled temperature and pH to ensure the efficient incorporation of the isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of L-Glutamine, which is then labeled with nitrogen-15 through a series of chemical reactions. The final product is purified using various chromatographic techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine-amide-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include L-Glutamic acid-15N, L-Glutamine-15N, and various substituted derivatives of this compound .

Scientific Research Applications

Metabolic Tracing and Flux Analysis

L-Glutamine-amide-15N is extensively used in metabolic tracing studies to understand nitrogen flux in biological systems. It serves as a nitrogen donor in the synthesis of nucleobases and nucleotides, essential for cell proliferation.

  • Case Study: Cancer Cell Metabolism
    • A study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify glutamine-derived nitrogen flux into nucleosides and nucleobases in bladder cancer cells. This method allowed for high sensitivity and reproducibility, making it suitable for clinical applications to assess cancer metabolism .
Parameter Value
Cell Line5637 Bladder Cancer
MediaRPMI-1640 with 15N-labeled glutamine
Analysis MethodLC-MS/MS
Key FindingsQuantified nitrogen flux into nucleotides

Hyperpolarized Magnetic Resonance Imaging (MRI)

The compound is also employed in hyperpolarized magnetic resonance imaging (MRI) to visualize glutamine metabolism in vivo. This application is particularly relevant for studying tumor metabolism.

  • Case Study: Pancreatic Cancer
    • Research demonstrated the use of hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine for noninvasive imaging of glutamine metabolism in pancreatic cancer. The enhanced spectral properties of this compound facilitate improved imaging resolution, allowing researchers to assess the metabolic activity of tumors .
Imaging Technique Application
Hyperpolarized MRITumor metabolism assessment
Compound Used[5-13C,4,4-2H2,5-15N]-L-glutamine
Key FindingsImproved detection of glutaminase activity

Quantification Methods in Clinical Research

This compound has been utilized in various quantification methods to assess plasma levels and isotopic enrichment.

  • Case Study: Plasma Analysis
    • A gas chromatographic-mass spectrometric method was developed to determine isotopic enrichment of [amide-15N]glutamine in plasma samples. The method showed a mean recovery rate of 94% and was effective for monitoring glutamine levels post-administration .
Methodology Details
TechniqueGas Chromatography-Mass Spectrometry
Recovery Rate94%
ApplicationPlasma glutamine monitoring

Role in Stem Cell Research

Recent findings indicate that L-glutamine availability is crucial for maintaining pluripotency in stem cells. Its role as a signaling molecule has been highlighted in studies examining stem cell fate decisions.

  • Case Study: Pluripotent Stem Cells
    • Research indicates that glutamine-dependent signaling pathways are vital for the survival and differentiation of pluripotent stem cells. Manipulating glutamine levels can influence cell viability and differentiation outcomes .
Research Focus Findings
Stem Cell FateGlutamine availability affects pluripotency
Key Signaling PathwayGlutamine-dependent signaling mechanisms

Comparison with Similar Compounds

Comparison with L-Glutamine-15N2

L-Glutamine-15N2 (CAS 204451-48-9) is labeled with ¹⁵N at both the amino (α-nitrogen) and amide positions, unlike L-Glutamine-amide-15N, which is exclusively labeled at the amide group. This structural difference leads to distinct metabolic fates:

  • Metabolic Pathways: this compound primarily donates its amide-¹⁵N to urea via carbamyl phosphate synthesis in the liver, as shown in perfused rat liver studies . L-Glutamine-15N2 contributes ¹⁵N to both amino and amide pools, enabling dual tracking of transamination (via α-nitrogen) and urea cycle activity (via amide nitrogen) .
  • Analytical Differentiation: Gas chromatography-mass spectrometry (GC-MS) methods, such as tetra-tert-butyldimethylsilyl (TBDMS) derivatization, can distinguish between amino- and amide-¹⁵N enrichment .

Table 1: Key Differences Between this compound and L-Glutamine-15N2

Parameter This compound L-Glutamine-15N2
Labeling Position Amide nitrogen (NH₂-C=O) Amino (α-N) and amide nitrogens
Molecular Formula C₅H₁₀¹⁵NNO₃ C₅H₁₀¹⁵N₂O₃
Molecular Weight 147.14 g/mol 148.14 g/mol
Primary Applications Urea cycle studies, infection metabolism Dual nitrogen flux analysis

Comparison with L-Glutamine-5-13C

Key contrasts include:

  • Metabolic Insights :
    • L-Glutamine-5-13C is used to study glycolysis, TCA cycle activity, and nucleotide synthesis via ¹³C tracing .
    • This compound is irrelevant to carbon flux but critical for quantifying nitrogen recycling in urea and purine biosynthesis .
  • Analytical Techniques :
    • ¹³C-labeled compounds require ¹³C NMR or LC-MS for detection, whereas ¹⁵N labels are analyzed via GC-MS or tandem MS .

Metabolic Pathway Differences

Infection-Induced Metabolic Changes

  • In S. aureus-infected cells, this compound incorporation into nucleotides is suppressed, whereas UDP-sugar synthesis remains unaffected, indicating pathway-specific metabolic disruptions .

Analytical Method Considerations

  • Quantifying ¹⁵N Enrichment: TBDMS derivatization allows simultaneous measurement of amino- and amide-¹⁵N in glutamine, with minimal deamidation artifacts . LC-MS/MS is preferred for high-throughput metabolomics, achieving detection limits <1 pmol for ¹⁵N-labeled species .

Table 2: Analytical Performance of Key Techniques

Method Sensitivity (¹⁵N) Key Application Reference
GC-MS (TBDMS) ~0.1% enrichment Amino/amide-¹⁵N differentiation in plasma
LC-MS/MS <1 pmol High-throughput metabolomics
NMR ~10 µM Structural confirmation

Biological Activity

L-Glutamine-amide-15N is a stable isotope-labeled derivative of the amino acid glutamine, which plays a crucial role in various biological processes. This compound has garnered attention in metabolic studies, particularly in cancer research and cellular metabolism, due to its ability to trace metabolic pathways non-invasively. This article explores the biological activity of this compound, highlighting its synthesis, metabolic applications, and implications in health and disease.

Overview of L-Glutamine

Chemical Structure and Properties

  • IUPAC Name : (2S)-2,5-diamino-5-oxopentanoic acid
  • Molecular Formula : C5H10N2O3
  • Molecular Weight : 146.15 g/mol
  • CAS Number : 59681-32-2

L-Glutamine is a non-essential amino acid that serves as a key nitrogen donor in various biosynthetic processes. It is predominantly synthesized in the muscle, lungs, and liver from glutamate and ammonia through the action of the enzyme glutamine synthetase.

Synthesis of this compound

The synthesis of this compound involves the incorporation of nitrogen isotope 15N into the amide group of glutamine. This isotopic labeling allows for the tracking of metabolic fluxes in vivo using advanced imaging techniques such as hyperpolarized magnetic resonance imaging (HP-MRI) and liquid chromatography-mass spectrometry (LC-MS).

1. Role in Cancer Metabolism

L-Glutamine is a critical substrate for rapidly proliferating cancer cells, providing both carbon and nitrogen for nucleotide synthesis and energy production. Research using this compound has demonstrated its utility in studying cancer metabolism:

  • Hyperpolarized MRI Studies : These studies have shown that this compound can be used to visualize glutaminase activity in tumors, allowing researchers to assess metabolic fluxes in real-time. For example, a study reported a glutamate production rate of approximately 150 nmol/min/g in pancreatic ductal adenocarcinoma (PDAC) models using this isotopically labeled compound .

2. Nitrogen Flux into Nucleobases

A significant application of this compound is its use as a tracer to study nitrogen flux into nucleosides and nucleobases. In bladder cancer cell lines, LC-MS analysis revealed that nitrogen derived from this compound was incorporated into purines and pyrimidines, highlighting its role in nucleic acid synthesis .

Case Study 1: Glutaminase Inhibition in Cancer

A study utilized hyperpolarized this compound to investigate the effects of glutaminase inhibitors on tumor metabolism. The results indicated a significant reduction in glutamate production upon treatment with these inhibitors, validating the use of this compound as a metabolic probe .

Case Study 2: Plasma Enrichment Measurement

Research involving healthy adults demonstrated that intravenous administration of this compound resulted in measurable enrichment levels within minutes. The study employed gas chromatography-mass spectrometry (GC-MS) to quantify isotopic enrichment, confirming the rapid incorporation of the labeled amino acid into systemic circulation .

Safety and Efficacy

L-Glutamine is generally regarded as safe for human consumption and has been evaluated for its efficacy as a nutritional supplement. It plays essential roles in immune function, gut health, and recovery from stressors such as surgery or infection. The use of this compound specifically has been deemed safe in research settings, with no adverse effects reported at typical dosages used for metabolic studies .

Q & A

Basic Research Questions

Q. How is L-Glutamine-amide-15N synthesized, and what methods are used to confirm its isotopic purity?

this compound is synthesized via enzymatic or chemical methods that selectively incorporate 15N into the amide group. Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For example, ion-pair chromatography coupled with MS allows direct differentiation of 15N-amide vs. 15N-amino labeling by analyzing fragmentation patterns . NMR spectroscopy (e.g., 15N HSQC) can resolve isotopic enrichment levels, particularly in the amide moiety .

Q. What are the primary applications of this compound in metabolic studies?

This isotopologue is used to trace nitrogen flux in metabolic pathways, such as:

  • Glutaminolysis : Tracking 15N incorporation into TCA cycle intermediates (e.g., α-ketoglutarate) via LC-MS .
  • Amino acid recycling : Quantifying amide nitrogen transfer to nucleotides (e.g., purines) or other amino acids (e.g., asparagine) in cell cultures . Experimental designs typically involve pulse-chase labeling followed by quenching and extraction for metabolomic profiling .

Q. How is this compound integrated into bacterial or mammalian cell culture media?

The compound is added to media at physiological concentrations (e.g., 2–4 mM) under sterile conditions. Researchers must account for isotopic dilution from unlabeled glutamine produced by cells. Controls should include media blanks and time-course sampling to monitor 15N incorporation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in amide group orientation when using this compound in protein structural studies?

Amide group flips in proteins (e.g., glutamine side chains) can cause conflicting interpretations in X-ray crystallography or NMR. To address this:

  • Use small-probe contact dot surface analysis to optimize hydrogen bonding and van der Waals contacts, which distinguishes between flipped and non-flipped states .
  • Validate findings with complementary techniques like neutron diffraction or dynamic NMR to assess conformational flexibility .

Q. What experimental design considerations are critical for 15N metabolic flux analysis (MFA) using this compound?

Key steps include:

  • Isotope steady-state vs. transient labeling : Steady-state requires prolonged incubation (≥24 hr for mammalian cells), while transient labeling captures short-term flux (e.g., 30–120 min) .
  • Correction for natural abundance 15N : Use baseline subtraction or computational models (e.g., INCA) to isolate tracer-derived signals .
  • Integration with 13C-glucose or 13C-glutamine : Dual labeling improves pathway resolution (e.g., distinguishing glycolysis vs. glutaminolysis contributions) .

Q. How can low-abundance 15N signals be accurately quantified in complex biological matrices?

Advanced MS/MS or high-resolution MS (e.g., Orbitrap) with selected reaction monitoring (SRM) enhances sensitivity. For example, quantifying 15N-amide glutamine in plasma requires:

  • Deproteinization via cold methanol/acetone.
  • Derivatization (e.g., dansyl chloride) to improve ionization efficiency.
  • Normalization to internal standards (e.g., 15N-labeled glutamate) .

Q. What are the limitations of using this compound in in vivo models?

Challenges include:

  • Rapid isotopic dilution : Systemic circulation dilutes 15N labels, requiring timed sampling or cannulation for continuous monitoring.
  • Tissue-specific metabolism : Brain and liver exhibit distinct glutamine utilization rates, necessitating organ-specific kinetic models .
  • Ethical constraints : Dose optimization is critical to avoid toxicity in animal studies .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in 15N enrichment levels reported by different analytical platforms?

  • Cross-validate using NMR and MS : NMR provides absolute quantification but lower sensitivity, whereas MS offers higher sensitivity but may require derivatization .
  • Standardize data normalization (e.g., molar enrichment vs. atom percent excess) .

Q. What computational tools are available to model 15N-glutamine metabolic networks?

  • OpenFLUX : Compartmentalizes nitrogen flux in central metabolism.
  • CellNetAnalyzer : Integrates isotopic labeling data with constraint-based metabolic models .
  • Skyline : Visualizes MS datasets for 15N-peak validation .

Properties

IUPAC Name

(2S)-2-amino-5-(15N)azanyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-QQKKVIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)[15NH2])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574155
Record name L-(N~5~-~15~N)Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59681-32-2
Record name L-(N~5~-~15~N)Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-Glutamine-amide-15N
L-Glutamine-amide-15N
L-Glutamine-amide-15N
L-Glutamine-amide-15N
L-Glutamine-amide-15N
L-Glutamine-amide-15N

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